molecular formula C15H16F3N3O3 B5826671 N-(oxolan-2-ylmethyl)-N'-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]oxamide

N-(oxolan-2-ylmethyl)-N'-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]oxamide

Cat. No.: B5826671
M. Wt: 343.30 g/mol
InChI Key: QZNXFCIXUVNUCO-DNTJNYDQSA-N
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Description

N-(oxolan-2-ylmethyl)-N’-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]oxamide is a complex organic compound characterized by the presence of an oxolane ring, a trifluoromethyl group, and an oxamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(oxolan-2-ylmethyl)-N’-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]oxamide typically involves a multi-step process:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Formation of the Oxamide Linkage: The oxamide linkage is formed through the reaction of an amine with an oxalyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxolane ring, leading to the formation of oxirane derivatives.

    Reduction: Reduction reactions can target the oxamide linkage, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be employed under basic or acidic conditions.

Major Products

    Oxidation: Oxirane derivatives.

    Reduction: Amines.

    Substitution: Functionalized derivatives with various substituents replacing the trifluoromethyl group.

Scientific Research Applications

N-(oxolan-2-ylmethyl)-N’-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]oxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(oxolan-2-ylmethyl)-N’-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]oxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-(oxolan-2-ylmethyl)-2-(trifluoromethyl)aniline: Shares the oxolane ring and trifluoromethyl group but lacks the oxamide linkage.

    N-(oxolan-2-ylmethyl)-N’-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]acetamide: Similar structure but with an acetamide linkage instead of an oxamide linkage.

Uniqueness

N-(oxolan-2-ylmethyl)-N’-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]oxamide is unique due to its combination of an oxolane ring, trifluoromethyl group, and oxamide linkage, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-N'-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N3O3/c16-15(17,18)12-6-2-1-4-10(12)8-20-21-14(23)13(22)19-9-11-5-3-7-24-11/h1-2,4,6,8,11H,3,5,7,9H2,(H,19,22)(H,21,23)/b20-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZNXFCIXUVNUCO-DNTJNYDQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C(=O)NN=CC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(OC1)CNC(=O)C(=O)N/N=C/C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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